2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile

Beschreibung

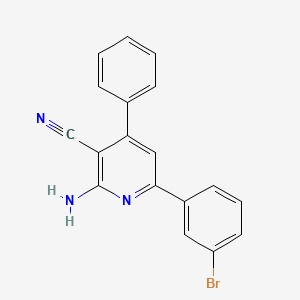

2-Amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile is a halogenated pyridine carbonitrile derivative characterized by a bromine atom at the meta position of the phenyl ring attached to the pyridine core. Its molecular formula is C₁₈H₁₂BrN₃, with a molecular weight of 230.13 g/mol (Enamine Ltd, 2021) .

Structurally, the pyridine ring is substituted at positions 2, 3, 4, and 6:

- Position 2: Amino group (-NH₂).

- Position 3: Cyano group (-CN).

- Position 4: Phenyl ring.

- Position 6: 3-Bromophenyl group.

This substitution pattern makes it a versatile intermediate for synthesizing heterocyclic compounds, particularly in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3/c19-14-8-4-7-13(9-14)17-10-15(12-5-2-1-3-6-12)16(11-20)18(21)22-17/h1-10H,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFQXNNTKDUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361198-37-0 | |

| Record name | 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile

- Substituents : 3-Bromophenyl at position 4, methyl at position 5.

- Synthesis: Not explicitly described in the evidence, but similar microwave-assisted methods for chalcone derivatives (e.g., 3-bromophenyl-substituted compounds) suggest efficient halogen incorporation .

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

- Substituents : 4-Fluorophenyl at position 4, naphthyl at position 6.

- Key Differences : Fluorine’s electronegativity enhances metabolic stability compared to bromine. The naphthyl group increases hydrophobicity, as reflected in its molecular formula (C₂₂H₁₄FN₃) .

- Applications : Used as an intermediate for heterocyclic compounds, demonstrating the role of halogen and aryl groups in tuning reactivity .

Analogues with Heterocyclic Substituents

2-Amino-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile

4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile

- Substituents : Triazine group at position 3.

- Key Contrast : The triazine group introduces hydrogen-bonding sites, improving interactions with biological targets compared to simple phenyl groups .

Bioactive Analogues

Antimycobacterial Pyridine Derivatives

- Example: 2-Amino-6-(5,10-dioxo-2,3-diphenylbenzo[g]quinoxalin-7-yl)-4-(substituted)phenylpyridine-3-carbonitrile.

- Activity : Compound 6h (4-N(CH₃)₂ substitution) showed maximal potency against Mycobacterium tuberculosis H37Rv (IC₅₀ < 10 µg/mL) .

- Comparison: The benzoquinoxalinyl moiety enhances antimycobacterial activity, whereas bromophenyl groups in the target compound may prioritize different biological targets.

Halogen-Substituted Chalcones

- Example : (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on.

- Activity : IC₅₀ = 42.22 µg/mL against MCF-7 breast cancer cells .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Biologische Aktivität

2-Amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile, identified by its CAS number 1069540, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 384.21 g/mol. Its structure features a pyridine ring substituted with an amino group and bromophenyl moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound.

Case Study: Cytotoxicity Assays

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects. The IC50 values were determined using the MTT assay across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.5 |

| MCF-7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.2 |

These results indicate that the compound has a promising profile as a potential anticancer agent, outperforming some standard chemotherapeutics.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A series of experiments assessed its effectiveness against various bacterial strains.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that while the compound exhibits antibacterial activity, it may require further optimization to enhance efficacy against resistant strains.

Neuroprotective Effects

In addition to its anticancer and antibacterial activities, there is emerging evidence regarding the neuroprotective effects of pyridine derivatives.

Research indicates that compounds like this compound may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that this compound could significantly reduce AChE activity:

| Compound | AChE Inhibition (%) |

|---|---|

| 2-Amino-6-(3-bromophenyl)... | 65 |

| Donepezil (Reference Drug) | 70 |

This inhibition suggests potential applications in treating cognitive decline associated with neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structural features that contribute to biological activity is crucial for drug design. The presence of bromine in the phenyl ring appears to enhance lipophilicity and receptor binding affinity, which correlates with improved biological activity.

Q & A

Q. What are the common synthetic pathways for preparing 2-amino-6-(3-bromophenyl)-4-phenylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

A typical multi-step synthesis involves:

Condensation reactions : Reacting substituted acetophenones (e.g., 3-bromoacetophenone) with aldehydes and ethyl cyanoacetate in ethanol under reflux (8–20 hours) .

Cyclization : Using ammonium acetate as a catalyst to form the pyridine core .

Purification : Crystallization from DMF/ethanol (1:2) to isolate the product .

Optimization strategies :

- Adjust stoichiometry (e.g., 1:1:1 molar ratio of ketone, aldehyde, and cyanoacetate).

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques :

Q. What are the critical spectral characteristics for identifying this compound?

| Technique | Key Peaks/Features |

|---|---|

| IR | - C≡N: 2230 cm⁻¹ |

| - NH₂: 3350, 3450 cm⁻¹ | |

| ¹H NMR | - Aromatic H: 7.2–8.3 ppm (multiplet) |

| - NH₂: ~5.5 ppm (broad, exchangeable) | |

| ¹³C NMR | - C≡N: 118 ppm |

| - Pyridine C2: 155 ppm | |

| MS | [M+H]⁺: m/z 362.02 (C₁₈H₁₂BrN₃) |

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties?

- Hydrogen bonding : N–H⋯N interactions between amino and cyano groups form 3D networks, enhancing thermal stability .

- π-π stacking : Aromatic rings (e.g., phenyl and pyridyl) stack at 3.5–4.0 Å distances, affecting solubility and melting points .

- Halogen bonding : Bromine participates in C–Br⋯π interactions (3.3–3.6 Å), influencing crystal morphology .

Q. What computational methods are used to analyze non-planar conformations in the pyridine ring?

Q. How can researchers design bioactivity studies for this compound, given its structural features?

- Target selection : Prioritize kinases or receptors with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s aromaticity .

- Assay design :

- In vitro : MTT assay for cytotoxicity (IC₅₀) using cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : Simulate interactions using AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) .

- SAR studies : Modify substituents (e.g., Br → CF₃) to probe electronic effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.